Furo[3,2-b]pyridine 4-oxide

Reissert-Henze cyanation regioselective functionalization heterocyclic synthesis

Sourcing a regioselective intermediate for furo[3,2-b]pyridine SAR? This N-oxide enables direct access to substitution patterns inaccessible from the parent heterocycle or isomeric N-oxides. • TMSCN-mediated 5-cyanation proceeds in 95% yield with only 2% 7-cyano byproduct, bypassing multi-step alternatives. • POCl₃ chlorination yields four separable regioisomers (2-, 3-, 5-, 7-Cl) as orthogonal diversification handles. • Isomeric [2,3-b] and [3,2-c] N-oxides fail productive nitration; this scaffold uniquely enables 2-nitro→2-amino derivatization. Supplied with Certificate of Analysis for immediate kinase inhibitor and Hedgehog pathway modulator library synthesis.

Molecular Formula C7H5NO2
Molecular Weight 135.12 g/mol
CAS No. 181526-18-1
Cat. No. B064691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFuro[3,2-b]pyridine 4-oxide
CAS181526-18-1
Molecular FormulaC7H5NO2
Molecular Weight135.12 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CO2)[N+](=C1)[O-]
InChIInChI=1S/C7H5NO2/c9-8-4-1-2-7-6(8)3-5-10-7/h1-5H
InChIKeyIDCIIFQWJWAWTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Furo[3,2-b]pyridine 4-oxide: Structural and Reactivity Profile


Furo[3,2-b]pyridine 4-oxide (CAS 181526-18-1, C7H5NO2, MW 135.12) is an N-oxide derivative of the furo[3,2-b]pyridine bicyclic heteroaromatic scaffold [1]. This core comprises a furan ring fused to a pyridine ring at the [3,2-b] positions, placing the pyridine nitrogen at position 4 and the furan oxygen at position 1 [1]. The N-oxide functionalization introduces a formal positive charge on the pyridine nitrogen and an exocyclic oxygen, which profoundly alters the electronic distribution and enables regioselective electrophilic and nucleophilic substitution patterns that are distinct from both the parent heterocycle and isomeric furopyridine N-oxides [2][3]. As a versatile synthetic intermediate, this compound serves as a gateway to 5-substituted, 7-substituted, and polyfunctionalized furo[3,2-b]pyridine derivatives relevant to kinase inhibitor development and materials chemistry [4].

Irreplaceable Regioselectivity of Furo[3,2-b]pyridine 4-oxide


Substitution of furo[3,2-b]pyridine 4-oxide with isomeric furopyridine N-oxides (e.g., furo[2,3-b]-, [2,3-c]-, or [3,2-c]pyridine N-oxides) or with the non-oxidized parent heterocycle results in fundamentally different reaction outcomes due to annulation-dependent electronic effects and the N-oxide's activation of specific ring positions [1][2]. Shiotani et al. demonstrated that nitration of 2,3-dihydrofuro[3,2-b]pyridine N-oxide 3b afforded three nitropyridine products (4b, 5b, and 6), whereas the isomeric [2,3-b] N-oxide 3a and [3,2-c] N-oxide 3d failed to yield any nitro compounds under identical conditions [1]. The N-oxide functionality enables transformations that are inaccessible from the parent heterocycle—including Reissert-Henze cyanation at the 5-position and POCl3-mediated chlorination yielding four distinct regioisomers (2-, 3-, 5-, and 7-chloro derivatives)—each serving as orthogonal diversification handles [2]. Generic substitution with an isomer or non-oxidized analog therefore precludes access to specific substitution patterns required for target compound libraries, making informed procurement essential.

Furo[3,2-b]pyridine 4-oxide: Comparative Reactivity Evidence


Regioselective Cyanation at the 5-Position

Furo[3,2-b]pyridine N-oxide undergoes cyanation with trimethylsilyl cyanide (TMSCN) to afford predominantly the 5-cyano derivative in 95% isolated yield, with only 2% of the 7-cyano regioisomer formed as a byproduct [1]. This contrasts with the Reissert-Henze method using KCN and benzoyl chloride, which yields exclusively the 5-cyano derivative 3 [2]. The high regioselectivity for the 5-position is a direct consequence of the N-oxide's electronic activation and is not observed with the parent furo[3,2-b]pyridine (which requires alternative, often lower-yielding routes for cyanation) or with isomeric N-oxides that exhibit different positional preferences [1].

Reissert-Henze cyanation regioselective functionalization heterocyclic synthesis

Isomer-Dependent Nitration Reactivity

In a direct comparative study of four isomeric 2,3-dihydrofuropyridine N-oxides, nitration with fuming HNO3/H2SO4 produced starkly divergent outcomes [1]. The 2,3-dihydrofuro[3,2-b]pyridine N-oxide (3b) reacted to afford three distinct nitropyridine products (compounds 4b, 5b, and 6), demonstrating multiple accessible nitration sites. In contrast, the [2,3-b] N-oxide (3a) and [3,2-c] N-oxide (3d) gave no nitro compounds whatsoever under identical reaction conditions [1]. This differential reactivity establishes that the [3,2-b] annulation pattern uniquely positions the N-oxide for productive electrophilic nitration, whereas other isomers are inert.

electrophilic aromatic substitution nitration regiochemistry isomer reactivity profiling

MCPBA Oxidation Route to the N-Oxide

Furo[3,2-b]pyridine 4-oxide can be prepared from commercially available furo[3,2-b]pyridine (CAS 272-62-8) via oxidation with meta-chloroperoxybenzoic acid (MCPBA) in chloroform at room temperature for 16 hours, affording the N-oxide in 88% isolated yield after filtration through basic alumina [1]. The product identity was confirmed by 1H NMR (CDCl3, 400 MHz): δ 8.25 (m, 1H), 7.81 (m, 1H), 7.51 (m, 1H), 7.23 (m, 1H) [1]. This established synthetic route provides a benchmark for assessing commercial material quality and offers an alternative in-house preparation pathway when supply chain considerations require it.

N-oxide synthesis MCPBA oxidation preparative heterocyclic chemistry

POCl3-Mediated Regioisomeric Chlorination

Treatment of furo[3,2-b]pyridine 4-oxide with phosphorus oxychloride (POCl3) yields a mixture of four chloro-substituted regioisomers: 2-chloro (9a), 3-chloro (9b), 5-chloro (9c), and 7-chloro (9d) derivatives [1]. Under optimized conditions (POCl3 in CHCl3, reflux 2 hours), the 7-chloro derivative 9d was isolated in 50% yield (0.74 g) as confirmed by 1H NMR (CDCl3, 400 MHz): δ 8.46 (m, 1H), 7.92 (m, 1H), 7.28 (m, 1H), 7.04 (m, 1H) [2]. The 7-chloro isomer serves as a critical electrophilic partner for nucleophilic substitution with methoxide, pyrrolidine, dimethylamine, and ethyl cyanoacetate, enabling diverse C-7 functionalization [1].

chlorination regioselectivity POCl3-mediated functionalization cross-coupling precursors

Kinase Inhibitor Pharmacophore Validation

While the N-oxide itself is a synthetic intermediate rather than a bioactive end-product, the furo[3,2-b]pyridine core for which it serves as a gateway has been validated as a privileged scaffold for highly selective kinase inhibition [1]. The optimized chemical probe MU1210 (5-(1-methyl-1H-pyrazol-4-yl)-3-(3-(pyridin-4-yl)phenyl)furo[3,2-b]pyridine) exhibits IC50 values of 8 nM against CLK1, 20 nM against CLK2, and 12 nM against CLK4, while showing >375-fold selectivity over CLK3 (IC50 >3,000 nM) [1]. This potency-selectivity profile was enabled by chemoselective couplings of halogenated furo[3,2-b]pyridine intermediates—specifically 5-chloro-3-iodofuro[3,2-b]pyridine—which are accessible via the N-oxide route [2].

kinase inhibition CLK selectivity chemical probe development

One-Pot Multiple Lithiation Strategy

Fundamental studies on the regioselective lithiation of furo[3,2-b]pyridine demonstrate that the nature of the lithiating base (n-BuLi, LiTMP, LDA, or n-BuLi/LiDMAE superbase) controls both the reaction course and regioselectivity, enabling predictable functionalization of multiple positions [1][2]. Two efficient one-pot multiple lithiation processes have been developed that afford highly substituted furopyridinic scaffolds in excellent overall yields [1]. This methodology allowed construction of a diverse chemical library of polyfunctionalized furo[3,2-b]pyridines, some of which were subsequently engaged in Pd- and Ni-catalyzed cross-coupling reactions [1]. The N-oxide derivative serves as a complementary entry point to this functionalization landscape by providing orthogonal activation of specific ring positions.

regioselective metalation one-pot functionalization organolithium chemistry

Furo[3,2-b]pyridine 4-oxide: Application Scenarios


5-Cyanofuro[3,2-b]pyridine as Key Intermediate

Furo[3,2-b]pyridine 4-oxide enables direct access to 5-cyanofuro[3,2-b]pyridine in 95% yield via TMSCN-mediated cyanation, with minimal 7-cyano byproduct (2%) [1]. This 5-cyano intermediate is quantitatively converted to the corresponding carboxamide, carboxylic acid, ethyl ester, and ethyl imidate derivatives via standard hydrolysis and alcoholysis protocols [2]. These functional groups serve as versatile handles for amide coupling, esterification, and amidine formation in medicinal chemistry campaigns targeting kinase inhibitors and Hedgehog pathway modulators [3]. Procurement of the N-oxide circumvents multi-step sequences that would otherwise be required to install a cyano group at the 5-position of the furo[3,2-b]pyridine scaffold.

7-Chlorofuro[3,2-b]pyridine for Cross-Coupling

POCl3-mediated chlorination of furo[3,2-b]pyridine 4-oxide produces 7-chlorofuro[3,2-b]pyridine in 50% isolated yield, alongside the 2-, 3-, and 5-chloro regioisomers that can be separated chromatographically [1]. The 7-chloro derivative undergoes nucleophilic substitution with methoxide, pyrrolidine, dimethylamine, and ethyl cyanoacetate, affording diverse C-7 functionalized products [1]. Furthermore, the 7-chloro and 5-chloro derivatives serve as substrates for palladium-catalyzed direct arylation at the C-3 and C-7 positions, enabling modular construction of 3,5,7-trisubstituted furo[3,2-b]pyridines that function as sub-micromolar Hedgehog pathway modulators [2][3]. This application scenario is particularly relevant for groups synthesizing focused libraries for kinase selectivity profiling.

2-Nitrofuro[3,2-b]pyridine N-Oxide as Synthetic Precursor

Nitration of furo[3,2-b]pyridine 4-oxide with fuming nitric acid/sulfuric acid yields 2-nitrofuro[3,2-b]pyridine N-oxide (compound 15) [1]. This nitro-N-oxide intermediate can be reduced to the corresponding 2-aminofuro[3,2-b]pyridine, which serves as a precursor for diazonium chemistry, amide formation, and heterocycle annulation. Notably, the analogous [2,3-b] and [3,2-c] N-oxide isomers fail to undergo productive nitration under identical conditions [2], making furo[3,2-b]pyridine 4-oxide the mandatory starting material for accessing 2-amino-substituted derivatives of this ring system. Applications include synthesis of fused polyheterocycles and functionalized scaffolds for biological target engagement studies.

Orthogonal Diversification via N-Oxide and Lithiation Chemistry

The furo[3,2-b]pyridine scaffold can be functionalized through two complementary activation modes: (i) N-oxide-directed electrophilic substitution (cyanation, chlorination, nitration) at positions activated by the N-oxide functionality [1], and (ii) regioselective lithiation-electrophilic trapping controlled by the choice of organolithium base (n-BuLi, LiTMP, LDA, or n-BuLi/LiDMAE superbase) [2]. One-pot multiple lithiation sequences have been developed that afford polyfunctionalized furo[3,2-b]pyridines in excellent yields [2]. For research groups pursuing structure-activity relationship (SAR) studies requiring diverse substitution patterns, maintaining access to both the N-oxide intermediate and the parent heterocycle enables orthogonal diversification strategies that maximize chemical space exploration while minimizing synthetic step count.

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